N-Ethyl-3,4-dimethylbenzylamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

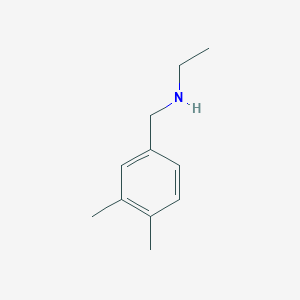

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(3,4-dimethylphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-12-8-11-6-5-9(2)10(3)7-11/h5-7,12H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHLCDILGMWAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608931 | |

| Record name | N-[(3,4-Dimethylphenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39180-83-1 | |

| Record name | N-Ethyl-3,4-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39180-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3,4-Dimethylphenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Direct Electrophilic Aromatic Substitution:

This method involves the direct reaction of N-Ethyl-3,4-dimethylbenzylamine with a halogenating agent. The existing substituents on the benzene (B151609) ring—two methyl groups and an N-ethylbenzylamine group—are ortho, para-directing activators. Therefore, halogenation is expected to occur at the positions ortho or para to these groups that are not already substituted (positions 2, 5, and 6). The reaction would typically employ a Lewis acid catalyst for chlorination and bromination.

Synthesis from Halogenated Precursors:

An alternative and often more regioselective approach is to start with a commercially available halogenated aromatic compound and build the N-Ethyl-3,4-dimethylbenzylamine structure. A common strategy involves the reductive amination of a halogenated 3,4-dimethylbenzaldehyde (B1206508) or the nucleophilic substitution of a halogenated 3,4-dimethylbenzyl halide with ethylamine (B1201723).

For example, the synthesis could start with a compound like 2-chloro-3,4-dimethylbenzaldehyde. This aldehyde could then undergo reductive amination with ethylamine and a reducing agent (e.g., sodium borohydride) to yield the target 2-chloro-N-ethyl-3,4-dimethylbenzylamine. This multi-step synthesis provides better control over the position of the halogen atom on the aromatic ring.

The table below outlines potential halogenated derivatives and a plausible precursor for their synthesis.

Interactive Table: Synthesis of Halogenated this compound Derivatives

| Target Halogenated Compound | Plausible Halogenated Precursor | Synthetic Approach |

| 2-Chloro-N-ethyl-3,4-dimethylbenzylamine | 2-Chloro-3,4-dimethylbenzaldehyde | Reductive Amination |

| 5-Bromo-N-ethyl-3,4-dimethylbenzylamine | 5-Bromo-3,4-dimethylbenzyl bromide | Nucleophilic Substitution |

| 2-Fluoro-N-ethyl-3,4-dimethylbenzylamine | 2-Fluoro-3,4-dimethylbenzaldehyde | Reductive Amination |

| 6-Iodo-N-ethyl-3,4-dimethylbenzylamine | 6-Iodo-3,4-dimethylbenzyl chloride | Nucleophilic Substitution |

The successful synthesis and purification of these halogenated derivatives would be confirmed using standard analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis, to verify the structure and purity of the final products.

Catalytic Roles and Applications of N Ethyl 3,4 Dimethylbenzylamine and Its Analogs

N-Ethyl-3,4-dimethylbenzylamine as an Organocatalyst in Organic Transformations

Tertiary amines are a cornerstone of organocatalysis, primarily due to their basicity and nucleophilicity. While specific studies on this compound as an organocatalyst are not extensively documented in the literature, the well-established catalytic activity of its close analog, N,N-dimethylbenzylamine (DMBA), provides a strong basis for inferring its potential applications. The electronic and steric properties of this compound, featuring an ethyl group and two methyl groups on the benzyl (B1604629) ring, suggest it would possess similar, if not modulated, catalytic activity.

Tertiary amines like DMBA are effective Brønsted base catalysts, capable of deprotonating acidic protons to initiate cascade reactions. These one-pot sequences, involving multiple bond-forming events, are highly efficient in synthesizing complex molecular architectures. For instance, DMBA has been successfully employed as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans through a one-pot Knoevenagel-Michael-Thorpe-Ziegler cyclization sequence. researchgate.net In this process, the amine likely facilitates the initial Knoevenagel condensation by deprotonating the active methylene (B1212753) compound.

It is plausible that this compound could also catalyze such cascade reactions. The electron-donating methyl groups on the benzene (B151609) ring would enhance the basicity of the nitrogen atom, potentially improving its catalytic efficiency. The steric bulk of the ethyl group compared to a methyl group might influence the selectivity of the reaction, a common feature in organocatalysis. rsc.org The general mechanism for such a base-catalyzed cascade is depicted below:

Hypothetical Role of this compound in a Cascade Reaction:

| Step | Description | Role of Catalyst |

| 1 | Knoevenagel Condensation | Deprotonation of the active methylene compound to form a nucleophilic enolate. |

| 2 | Michael Addition | The amine may activate the Michael acceptor or facilitate the addition of the nucleophile. |

| 3 | Cyclization | Promotion of intramolecular cyclization through proton abstraction. |

| 4 | Catalyst Regeneration | Protonation of the catalyst to complete the catalytic cycle. |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool in synthetic chemistry. Tertiary amines are frequently used as basic catalysts in MCRs. DMBA has been shown to be an efficient catalyst for the synthesis of dihydropyrano[3,2-c]chromene derivatives via a one-pot, three-component reaction. nih.gov

Given the structural similarities, this compound is expected to be a competent catalyst for various MCRs. The basicity of the amine is crucial for activating substrates and facilitating the key bond-forming steps. The specific substitution pattern on the benzyl ring could influence the catalyst's performance in terms of reaction rates and yields.

Examples of MCRs Catalyzed by Tertiary Amines:

| Reaction Type | Reactants | Catalyst | Potential for this compound |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester, Ammonia/Amine | Various bases | Likely effective due to its basic nature. |

| Biginelli Reaction | Aldehyde, β-dicarbonyl compound, Urea/Thiourea | Acid or Base | Could function as a base catalyst. |

| Mannich Reaction | Aldehyde, Amine, Carbonyl compound | Acid or Base | Could serve as the base catalyst or as the amine component. |

Metal-Catalyzed Reactions Involving this compound Derivatives

The nitrogen atom and the aromatic ring of benzylamines make them excellent candidates for ligand design in metal-catalyzed reactions. The lone pair on the nitrogen can coordinate to a metal center, and the benzyl group can be functionalized to create multidentate ligands or act as a directing group for C-H activation.

While specific research on the coordination chemistry of this compound derivatives is limited, the principles of ligand design using benzylamines are well-established. The nitrogen atom acts as a strong σ-donor. The benzyl group can be modified to introduce other donor atoms (e.g., phosphorus, oxygen, or another nitrogen) to create bidentate or tridentate ligands. These ligands can form stable complexes with various transition metals, including palladium and ruthenium. researchgate.netnih.gov

The substituents on the benzylamine (B48309) core, such as the ethyl and dimethyl groups in this compound, would influence the electronic and steric properties of the resulting metal complex, thereby affecting its stability, solubility, and catalytic activity.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. Benzylamine derivatives can serve as effective ligands in these reactions. For instance, N-aryl benzylamines have been used in tandem N-arylation/carboamination reactions catalyzed by palladium. nih.gov

Although no specific examples of this compound derivatives as ligands in palladium-catalyzed cross-coupling have been reported, their potential can be inferred. A properly designed ligand based on this scaffold could facilitate various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. The electronic properties imparted by the dimethylbenzyl group could enhance the catalytic activity of the palladium center.

Ruthenium-catalyzed C-H functionalization is a powerful strategy for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. Benzylamines can act as directing groups in these reactions, where the nitrogen atom coordinates to the ruthenium center and directs the catalytic functionalization to a specific C-H bond, typically at the ortho position of the benzyl ring. nih.govbohrium.com While this is common for primary and secondary benzylamines, tertiary benzylamines can also participate in such transformations.

Furthermore, benzylamine derivatives can be designed as ligands for ruthenium catalysts. For example, ruthenium complexes bearing α-diimine ligands have been used for the N-alkylation of amines. acs.org It is conceivable that a chiral ligand derived from this compound could be employed in asymmetric ruthenium-catalyzed reactions. The steric and electronic environment provided by the ligand would be critical in controlling the enantioselectivity of the transformation.

Potential Research Directions for this compound Derivatives in Catalysis:

| Catalytic Application | Potential Role of this compound Derivative | Key Research Question |

| Asymmetric Organocatalysis | Chiral derivative as a Brønsted base catalyst. | Can enantioselective cascade reactions be achieved? |

| Ligand for Asymmetric Cross-Coupling | Chiral phosphine-amine ligand in Pd-catalyzed reactions. | What levels of enantioselectivity can be obtained in Suzuki or Heck reactions? |

| Ligand for Asymmetric C-H Functionalization | Chiral bidentate ligand for Ru-catalyzed reactions. | Can the ligand control the regioselectivity and enantioselectivity of C-H functionalization? |

Copper-Catalyzed Reactions

This compound and its structural analogs, particularly substituted and N-alkylated benzylamines, are integral to a variety of copper-catalyzed reactions. These amines can function as directing groups, ligands, or reactants, facilitating the formation of crucial chemical bonds. Their utility is most prominent in cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules.

One of the primary applications of benzylamine analogs in copper catalysis is in the formation of carbon-nitrogen (C-N) bonds, often through Ullmann-type or Chan-Lam coupling reactions. scilit.com These reactions typically involve the coupling of an amine with an aryl halide or a boronic acid derivative. For instance, copper(II) triflate has been used to catalyze the direct oxidation of (aryl)methylamines, which is followed by N-arylation with diaryliodonium salts to produce N-arylated amides. sciengine.com This process highlights the dual role of the benzylamine moiety, first as a substrate for oxidation and then as a nucleophile in the C-N bond-forming step. Similarly, various copper complexes have demonstrated high efficiency in catalyzing the N-arylation of nitrogen heterocycles with aryl halides and arylboronic acids, often with benzylamine itself being a viable substrate. researchgate.net

In recent years, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful synthetic strategy. Benzylamine derivatives have been successfully employed in copper-catalyzed C(sp²)-H functionalization. A notable example is the dual copper- and aldehyde-catalyzed C(sp²)-H sulfonylation of benzylamines. chemrxiv.orgacs.org In this transformation, the benzylamine transiently forms an imine directing group with an aldehyde, which then directs a copper catalyst to activate a specific C-H bond on the aromatic ring for sulfonylation. chemrxiv.orgacs.orgimperial.ac.uk This method allows for the synthesis of γ-sulfonyl amines, which are valuable in medicinal chemistry. acs.org The reaction is tolerant of a wide range of functional groups on both the benzylamine and the sulfinate salt. acs.org

The following table summarizes representative copper-catalyzed C-H sulfonylation reactions of various benzylamine analogs.

Table 1: Copper-Catalyzed C-H Sulfonylation of Substituted Benzylamines

| Entry | Benzylamine Substrate | Sulfinate Salt | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Methoxybenzylamine | Sodium p-toluenesulfinate | 2-((4-methylphenyl)sulfonyl)-5-methoxybenzylamine | 81 |

| 2 | 3-Fluorobenzylamine | Sodium p-toluenesulfinate | 5-fluoro-2-((4-methylphenyl)sulfonyl)benzylamine | 81 |

| 3 | 4-Bromobenzylamine | Sodium p-toluenesulfinate | 4-bromo-2-((4-methylphenyl)sulfonyl)benzylamine | 71 |

| 4 | 3-(Pentafluorosulfanyl)benzylamine | Sodium p-toluenesulfinate | 2-((4-methylphenyl)sulfonyl)-5-(pentafluorosulfanyl)benzylamine | 58 |

Data compiled from studies on dual copper/aldehyde-catalyzed sulfonylation. acs.org

Furthermore, copper catalysts facilitate the oxidative self-coupling of benzylamines to form imines. researchgate.net Systems such as copper(II) bromide in conjunction with TEMPO (2,2,6,6-tetramethylpiperidyl-1-oxy) have been shown to effectively catalyze the aerobic oxidation of various substituted benzylamines. researchgate.net Research indicates that the electronic properties and steric hindrance of substituents on the benzylamine ring have a discernible, though not always prohibitive, effect on the reaction's efficiency. researchgate.net

Mechanistic Insights into Catalytic Activity

The catalytic activity of this compound and its analogs in copper-catalyzed reactions is underpinned by complex mechanistic pathways that often involve the dynamic interplay between the copper center, the amine ligand/substrate, and other reactants. While the precise mechanism can vary significantly with the specific reaction, several key principles have been elucidated through experimental and computational studies.

In many copper-catalyzed cross-coupling reactions, the benzylamine derivative can act as a ligand that coordinates to the copper center, thereby modulating its reactivity and stability. For C-N coupling reactions, a common mechanistic proposal involves a Cu(I)/Cu(III) catalytic cycle. researchgate.net The cycle is generally thought to initiate with the coordination of the amine to a Cu(I) species. This is followed by the oxidative addition of an aryl halide to the copper center, forming a Cu(III) intermediate. Subsequent reductive elimination from this high-valent copper species forges the new C-N bond and regenerates the active Cu(I) catalyst. researchgate.net The role of the base in these reactions is crucial, as it facilitates the deprotonation of the amine, making it a more potent nucleophile.

Alternatively, some copper-catalyzed transformations are proposed to proceed via a single-electron transfer (SET) mechanism, involving radical intermediates. For instance, in the three-component carboamination of styrenes, the mechanism likely involves the addition of an alkyl radical to the styrene. nih.gov The resulting benzylic radical is then trapped by a copper-coordinated amine derivative in a metal-mediated oxidative coupling step to form the final product. nih.gov

In the context of C-H functionalization, such as the sulfonylation of benzylamines, the mechanism is often intricate. acs.org For the dual copper/aldehyde-catalyzed sulfonylation, computational studies using Density Functional Theory (DFT) suggest that the reaction proceeds through the formation of a transient imine directing group. chemrxiv.orgacs.org This imine coordinates to the Cu(II) center, facilitating an inner-sphere concerted metalation-deprotonation (CMD) step to form a five-membered cupracycle intermediate. acs.org This C-H activation step is often the turnover-limiting step of the reaction. The cupracycle then reacts with a sulfonyl radical (RSO₂•), generated from the oxidation of a sulfinate salt, followed by reductive elimination to yield the sulfonylated product and a Cu(I) species, which is then re-oxidized to complete the catalytic cycle. acs.org

The following table outlines the proposed elementary steps in the transient directing group-mediated C-H sulfonylation.

Table 2: Proposed Mechanistic Steps for Copper-Catalyzed C-H Sulfonylation of Benzylamines

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Imine Formation | Reversible condensation of benzylamine with an aldehyde to form a transient imine directing group (TDG). | Imine-substituted benzylamine |

| 2. Cyclometalation | The imine coordinates to Cu(II), directing the acetate-mediated C-H activation (CMD) to form a cupracycle. | Cu(II)-cupracycle |

| 3. Radical Generation | Oxidation of the sulfinate salt (e.g., by MnO₂) to generate a sulfonyl radical (RSO₂•). | Sulfonyl radical |

| 4. Radical Combination | The sulfonyl radical combines with the cupracycle intermediate. | Cu(III)-intermediate |

| 5. Reductive Elimination | The C-S bond is formed via reductive elimination, releasing the product and a Cu(I) species. | Sulfonylated product, Cu(I) complex |

This simplified mechanism is based on DFT and experimental studies. acs.org

The electronic and steric properties of the substituents on the benzylamine ring, such as the ethyl and dimethyl groups in this compound, are expected to influence the reaction kinetics and selectivity by affecting the nucleophilicity of the nitrogen atom and the electronic nature of the aromatic ring.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

While detailed research findings on the specific use of N-Ethyl-3,4-dimethylbenzylamine in the synthesis of commercialized APIs are not widely available in the public domain, compounds with similar structural motifs are known to be valuable in pharmaceutical development. For instance, the broader class of N,N-dimethylbenzylamine is utilized in the synthesis of various pharmaceutical agents. atamankimya.comsigmaaldrich.com The structural framework of this compound could theoretically serve as a precursor for certain classes of therapeutic agents. The secondary amine group allows for further functionalization, a key step in building the complex molecular architectures often required for biological activity.

Intermediate in Agrochemical Synthesis

The synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides, often involves complex organic intermediates. Substituted benzylamines are a known class of intermediates in the production of some agrochemicals. atamankimya.com Although specific examples detailing the role of this compound are not readily found in published literature, its structure is consistent with that of a potential building block for certain herbicidal or fungicidal compounds. The dimethyl-substituted phenyl ring can influence the biological activity and physical properties of the final agrochemical product.

Role in Specialty Chemical Production

Specialty chemicals are a category of products known for their performance or function, and their synthesis often requires unique building blocks. This compound, with its specific substitution pattern, falls into the category of a fine or specialty chemical intermediate. While its direct application in large-scale specialty chemical production is not extensively documented, it is offered by various chemical suppliers, indicating its use in research and development or niche applications. chemuniverse.comsigmaaldrich.comaladdin-e.com The broader class of benzylamines serves as intermediates in the production of corrosion inhibitors, and as catalysts for polyurethane foams and epoxy resins, suggesting potential, though undocumented, parallel applications for this compound. atamankimya.comwikipedia.org

Advanced Spectroscopic and Analytical Methodologies for Research on this compound

The comprehensive characterization of this compound and its derivatives relies on a suite of advanced spectroscopic and analytical techniques. These methods are indispensable for elucidating molecular structures, monitoring reaction progress, assessing purity, and understanding the solid-state and electronic properties of these compounds.

Advanced Spectroscopic and Analytical Methodologies for Research on N Ethyl 3,4 Dimethylbenzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of N-Ethyl-3,4-dimethylbenzylamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities, and integration values of the protons are diagnostic. The aromatic protons on the 3,4-dimethylphenyl ring typically appear in the range of 6.9-7.2 ppm. The benzylic protons of the CH₂ group adjacent to the nitrogen atom exhibit a characteristic singlet or a more complex pattern depending on the solvent and temperature, usually found around 3.5-3.8 ppm. The ethyl group protons present as a quartet for the CH₂ group (around 2.5-2.8 ppm) and a triplet for the CH₃ group (around 1.0-1.3 ppm), with coupling constants that confirm their adjacency.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. The aromatic carbons show signals in the downfield region (120-140 ppm), while the benzylic carbon and the carbons of the ethyl group resonate at higher field strengths. These spectra are crucial for confirming the substitution pattern of the aromatic ring and the connectivity of the ethyl group to the nitrogen atom.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish through-bond and through-space correlations between protons and carbons. These two-dimensional NMR experiments are instrumental in piecing together the complete molecular framework, especially for more complex derivatives or in reaction mixtures. Furthermore, NMR can be used in mechanistic studies to identify reaction intermediates and byproducts, providing insights into reaction pathways.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.9 - 7.2 | 125 - 130 |

| Aromatic C (quaternary) | - | 135 - 140 |

| Ar-CH₂-N | 3.5 - 3.8 | 50 - 55 |

| N-CH₂-CH₃ | 2.5 - 2.8 | 45 - 50 |

| N-CH₂-CH₃ | 1.0 - 1.3 | 12 - 15 |

| Ar-CH₃ | 2.2 - 2.4 | 18 - 21 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of this compound and its reaction products. It is widely used for reaction monitoring and for the identification of compounds in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, which is critical for confirming the identity of newly synthesized compounds.

Electrospray Ionization-Time of Flight (ESI-TOF) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound, ESI-TOF can be used to observe the protonated molecule [M+H]⁺, providing a clear indication of the molecular weight. This technique is often coupled with liquid chromatography (LC) for LC-MS analysis of reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like this compound. osti.gov In GC-MS, the sample is first separated based on its boiling point and polarity by the gas chromatograph and then detected by the mass spectrometer. osti.gov The resulting mass spectrum provides a fragmentation pattern that is a unique "fingerprint" of the molecule, allowing for its positive identification by comparison with spectral libraries. nist.gov This method is invaluable for monitoring the progress of reactions, identifying byproducts, and assessing the purity of the final product. osti.gov

Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatographic methods are essential for the separation, purification, and analysis of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of components in a liquid mixture. For this compound, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a buffer) is a common method for purity assessment. A UV detector is typically used for detection, as the aromatic ring of the molecule absorbs UV light.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress and for preliminary purity checks. A small amount of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. The separated spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) values provide a qualitative measure of the components present in the mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned previously, is also a powerful chromatographic technique for analyzing reaction mixtures and assessing purity. The gas chromatogram provides information on the number of components in a sample and their relative amounts, while the mass spectrometer confirms their identity. osti.gov

Table 2: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 silica gel | Acetonitrile/Water | UV | Purity assessment, Quantification |

| TLC | Silica gel | Hexane/Ethyl Acetate | UV light | Reaction monitoring, Qualitative analysis |

| GC-MS | Capillary column (e.g., DB-5MS) | Helium | Mass Spectrometer | Purity assessment, Product identification, Reaction monitoring |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

While this compound is a liquid at room temperature, its derivatives or complexes with other molecules can often be crystallized. X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of these solid-state materials.

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsional angles within the molecule. It also reveals crucial information about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and van der Waals forces. For metal complexes of this compound derivatives, X-ray crystallography is indispensable for determining the coordination geometry around the metal center and the mode of ligand binding.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure Studies

Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its various bonds. Key absorptions include:

C-H stretching vibrations of the aromatic ring and the alkyl groups.

C=C stretching vibrations of the aromatic ring, typically found in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations of the amine group. The presence and position of these bands can confirm the successful synthesis of the target molecule and can be used to track the disappearance of starting materials and the appearance of products during a reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum, arising from π to π* transitions of the benzene (B151609) ring. The position and intensity of these absorption maxima (λ_max) can be influenced by the substitution pattern on the aromatic ring and by the solvent. UV-Vis spectroscopy is often used for quantitative analysis, following Beer's Law, and can also be employed to study the formation of charge-transfer complexes.

Computational Chemistry and Theoretical Modeling of N Ethyl 3,4 Dimethylbenzylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, including molecular orbital energies, charge distribution, and reactivity descriptors for N-Ethyl-3,4-dimethylbenzylamine.

Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, indicating regions susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the ethylamine (B1201723) group and the electron-rich 3,4-dimethyl-substituted benzene (B151609) ring. The electron-donating nature of the two methyl groups and the ethyl group increases the energy of the HOMO, making the molecule a relatively good electron donor. The LUMO is anticipated to be distributed over the aromatic ring, particularly on the carbon atoms, representing the area where an incoming electron would be most stabilized.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), can provide quantitative values for these orbitals. mdpi.comnih.govsid.ir

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors offer a quantitative measure of the molecule's stability and reactivity.

| Descriptor | Formula | Interpretation for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. The electron-donating groups lower this value, indicating easier oxidation compared to unsubstituted benzylamine (B48309). |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Represents the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity to react. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

This is an interactive data table. Click on the headers to sort.

DFT calculations also enable the mapping of the molecular electrostatic potential (MEP). For this compound, the MEP surface would show a region of negative potential (red/yellow) around the nitrogen atom, confirming its role as a primary site for electrophilic attack. The hydrogen atoms of the ethyl and methyl groups would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of a flexible molecule like this compound are heavily influenced by its three-dimensional shape and conformational dynamics.

Conformational Analysis: Conformational analysis aims to identify the stable, low-energy arrangements of atoms (conformers) and the energy barriers between them. For benzylamine derivatives, a key conformational feature is the torsion angle (τ) defined by the Cortho-Cipso-Cα-N bond. colostate.edu Theoretical calculations and experimental studies on similar molecules, such as benzylamine and N,N-dimethylbenzylamine, have shown that the most stable conformation occurs when this torsion angle is approximately 90°. colostate.eduacs.org This gauche conformation minimizes steric hindrance between the amino group and the ortho hydrogens of the benzene ring.

For this compound, it is predicted that the global minimum energy conformation will also feature this gauche arrangement. Rotations around the Cα-N and N-Cethyl bonds will lead to other local minima. A potential energy surface scan, performed using computational methods, can map these conformational changes and determine the relative energies of different conformers and the transition states that separate them.

Molecular Dynamics (MD) Simulations: While conformational analysis identifies static, low-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. youtube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and reveal how the molecule flexes, bends, and rotates at a given temperature. nih.govnih.govnih.gov

An MD simulation of this compound, typically performed in a simulated solvent environment to mimic physiological conditions, would show fluctuations around the stable conformations. These simulations are invaluable for:

Assessing Flexibility: Quantifying the range of motion in different parts of the molecule, such as the rotation of the ethyl group and the wagging of the benzyl (B1604629) moiety.

Sampling High-Energy Conformations: Identifying transient conformations that might be important for binding to a biological target or for chemical reactivity.

Understanding Solvent Effects: Observing how interactions with solvent molecules influence the conformational preferences of the molecule.

The results of MD simulations can be analyzed to calculate properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of the molecular structure. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds. For this compound, predicting the Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable.

1H and 13C NMR Chemical Shift Prediction: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of 1H and 13C NMR chemical shifts. mdpi.com The predicted shifts are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment.

For this compound, the predicted 1H NMR spectrum would feature distinct signals for the aromatic protons, the benzylic (CH2) protons, the ethyl group (CH2 and CH3) protons, and the methyl group protons on the ring. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the two methyl groups and the ethylamino group, which generally cause an upfield shift (lower ppm) compared to unsubstituted benzene. youtube.com The splitting patterns (e.g., singlets, doublets, triplets, quartets) can also be anticipated based on the neighboring protons. mnstate.eduwisc.edu

Similarly, the 13C NMR spectrum can be predicted. The carbon atoms of the aromatic ring, the benzylic carbon, the ethyl carbons, and the ring methyl carbons will all have characteristic chemical shifts. libretexts.orgmdpi.com

| Proton/Carbon Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Notes |

| Aromatic H | 6.9 - 7.2 | 127 - 140 | The two methyl groups and the benzylamine moiety will influence the exact shifts and splitting patterns of the remaining aromatic protons. |

| Ring CH3 | ~2.2 | ~19 - 21 | Typical range for methyl groups on an aromatic ring. |

| Benzylic CH2 | ~3.7 | ~55 | Deshielded by the adjacent nitrogen and aromatic ring. |

| Ethyl N-CH2 | ~2.6 | ~45 | A quartet in the 1H spectrum, deshielded by the nitrogen. |

| Ethyl CH3 | ~1.1 | ~15 | A triplet in the 1H spectrum. |

| Amine N-H | 0.5 - 2.0 | N/A | Broad signal, chemical shift is concentration and solvent dependent. |

This is an interactive data table. The values are estimates based on analogous compounds and general principles of NMR spectroscopy. libretexts.orgcarlroth.comchemicalbook.com

Comparing the computationally predicted NMR spectra with experimentally obtained data is a powerful method for confirming the structure of this compound.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical modeling is instrumental in understanding the mechanisms of chemical reactions, including the formation and transformation of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

Reaction Pathway Modeling: For a given reaction, such as the N-alkylation of 3,4-dimethylbenzylamine (B87119) with an ethylating agent or a C-H functionalization reaction involving the benzyl group, computational methods can be used to model the step-by-step mechanism. nih.govnih.gov This involves identifying all relevant intermediates and, crucially, the transition states that connect them.

A transition state is the highest energy point along the reaction coordinate between two intermediates. Its structure represents the "point of no return" in a reaction step. Locating the transition state structure is a key goal of computational reaction modeling.

Transition State Analysis: Once a transition state structure is located using algorithms like the Berny optimization, its properties can be analyzed to understand the reaction kinetics. Key analyses include:

Frequency Calculation: A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation traces the reaction pathway downhill from the transition state, confirming that it correctly connects the desired reactant and product intermediates. nih.gov

For example, in studying a hypothetical reaction of this compound, DFT calculations could be used to construct a reaction profile diagram. This diagram would plot the relative energy of all species (reactants, intermediates, transition states, and products) along the reaction coordinate, providing a clear visual representation of the entire mechanism and its energetic landscape. youtube.com

No Data Available on the Environmental Fate and Degradation of this compound

Following a comprehensive review of available scientific literature and databases, it has been determined that there is no published research on the environmental fate and degradation pathways of the chemical compound this compound.

Extensive searches for data pertaining to the abiotic degradation, biotic degradation, and environmental distribution and persistence of this specific compound have yielded no relevant results. The information required to populate the requested article sections and subsections, including details on oxidative and photolytic degradation, microbial and enzyme-mediated transformations, and persistence studies, is not available in the public domain.

While information exists for structurally related compounds, the user's strict instruction to focus solely on this compound cannot be fulfilled due to the absence of specific research on this substance. Therefore, it is not possible to generate the detailed, informative, and scientifically accurate article as outlined in the request.

Environmental Fate and Degradation Pathways of N Ethyl 3,4 Dimethylbenzylamine

Formation of Transformation Products and Their Research Significance

While specific research on the environmental degradation of N-Ethyl-3,4-dimethylbenzylamine is not currently available in published literature, the fate of structurally similar benzylamines has been investigated. Based on the degradation pathways of compounds like benzylamine (B48309), N-methylbenzylamine, and N,N-dimethylbenzylamine, it is possible to infer the likely transformation products of this compound and their potential research significance. The degradation of these analogous compounds often proceeds through pathways such as biodegradation and chemical oxidation (e.g., during water treatment processes like chlorination).

One common biodegradation pathway for benzyl-containing quaternary ammonium (B1175870) compounds involves the cleavage of the C-N bond. For instance, the biodegradation of benzyldimethylalkylammonium chloride has been shown to form benzyldimethylamine, benzylmethylamine, benzylamine, benzaldehyde, and benzoic acid. nih.gov This suggests that a primary step is the removal of the alkyl chain, followed by sequential demethylation. nih.gov

During disinfection processes like chlorination and chloramination, benzylamines can undergo transformation into various products. The primary reaction pathways typically involve the transfer of chlorine to the nitrogen atom, which is then followed by the elimination of hydrochloric acid to form an imine. This imine can then be hydrolyzed to an aldehyde and a lower-order amine. rsc.org For example, N-methylbenzylamine and N,N-dimethylbenzylamine can form formaldehyde and either benzylamine or N-methylbenzylamine, respectively, through elimination at the methyl substituent. Alternatively, elimination at the benzyl (B1604629) substituent can produce benzaldehyde and either monomethylamine or dimethylamine. rsc.org

Of particular note is the formation of N-nitrosodimethylamine (NDMA) during the chloramination of N,N-dimethylbenzylamine, which is a significant toxicological concern. rsc.org

Based on these established degradation patterns of analogous compounds, a proposed degradation pathway for this compound would likely involve similar dealkylation and oxidation steps. The initial transformation could involve the removal of the ethyl group to form 3,4-dimethylbenzylamine (B87119). Subsequent degradation could then proceed through deamination to form 3,4-dimethylbenzaldehyde (B1206508), which could be further oxidized to 3,4-dimethylbenzoic acid.

The research significance of these potential transformation products lies in their own environmental fate and potential toxicity. Aldehydes and carboxylic acids are generally more amenable to further biodegradation. However, the formation of intermediate amines and the potential for the formation of nitrosamines (if a secondary amine intermediate is formed and reacts with nitrogenous species) are of greater interest from a research and environmental monitoring perspective. Given the concern over NDMA formation from N,N-dimethylbenzylamine, it would be crucial for future research to investigate whether this compound or its transformation products could also act as precursors to nitrosamine formation during water treatment.

Table 1: Potential Transformation Products of this compound via Biodegradation

| Precursor Compound | Potential Transformation Product | Degradation Pathway |

| This compound | 3,4-Dimethylbenzylamine | De-ethylation |

| 3,4-Dimethylbenzylamine | 3,4-Dimethylbenzaldehyde | Deamination |

| 3,4-Dimethylbenzaldehyde | 3,4-Dimethylbenzoic Acid | Oxidation |

Table 2: Potential Transformation Products of this compound during Chlorination/Chloramination

| Precursor Compound | Potential Transformation Product | Degradation Pathway |

| This compound | 3,4-Dimethylbenzaldehyde + Ethylamine (B1201723) | Imine formation and hydrolysis |

| This compound | Acetaldehyde + 3,4-Dimethylbenzylamine | Imine formation and hydrolysis |

Emerging Research Areas and Future Perspectives

Sustainable Synthesis Approaches for N-Ethyl-3,4-dimethylbenzylamine

The chemical industry's shift towards green chemistry has spurred the development of sustainable methods for amine synthesis, moving away from traditional routes that often involve harsh reagents and generate significant waste. For a compound like this compound, several emerging strategies are particularly promising.

A leading sustainable method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. researchgate.net This atom-economical process involves the coupling of an alcohol with an amine, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine to form an imine. The "borrowed" hydrogen subsequently reduces the imine to the final amine product. Research has demonstrated that commercially available heterogeneous nickel catalysts can effectively facilitate the N-alkylation of amines with alcohols. researchgate.netnih.govacs.org This approach avoids the use of alkyl halides and generates water as the primary byproduct, making it an environmentally benign route. nih.gov

Reductive amination of aldehydes is another cornerstone of green amine synthesis. organic-chemistry.org The synthesis of this compound could be envisioned via the reductive amination of 3,4-dimethylbenzaldehyde (B1206508) with ethylamine (B1201723). Modern methods utilize eco-friendly reducing agents and catalysts based on earth-abundant metals like iron. researchgate.net Electrochemical reductive amination is also gaining traction, as it uses water as a hydrogen source and avoids chemical reducing agents altogether. rsc.org

Biocatalysis offers a highly selective and sustainable alternative. Enzymes such as amine transaminases (ATAs) can synthesize chiral amines from prochiral ketones with high enantioselectivity under mild, aqueous conditions. researchgate.net While this is more relevant for chiral amines, the principles of using enzymes for highly specific C-N bond formation represent a key area of green chemistry that could be adapted for advanced benzylamine (B48309) synthesis. researchgate.net

| Synthesis Method | Key Reactants | Typical Catalyst | Key Advantages |

|---|---|---|---|

| Borrowing Hydrogen | 3,4-Dimethylbenzyl alcohol + Ethylamine | Heterogeneous Nickel (e.g., Raney Ni) | Atom-economical, water is the main byproduct, avoids alkyl halides. acs.orgnih.gov |

| Reductive Amination | 3,4-Dimethylbenzaldehyde + Ethylamine | Iron-based catalysts, Metal-free porous polymers | Uses abundant and non-toxic catalysts, can use green reducing agents. researchgate.netresearchgate.net |

| Electrochemical Reductive Amination | 3,4-Dimethylbenzaldehyde + Ethylamine | Metal electrodes (e.g., Ag, Cu) | Uses water as a hydrogen source, avoids chemical oxidants/reductants. rsc.org |

| Biocatalysis | Ketone precursor + Amine donor | Amine Transaminases (ATAs) | High selectivity, mild reaction conditions, environmentally friendly. researchgate.net |

Novel Catalytic Applications

Tertiary amines are widely recognized for their catalytic activity, particularly in polymerization reactions. The structurally related compound N,N-dimethylbenzylamine (BDMA) is extensively used as a catalyst for the formation of polyurethane foams and as a curing accelerator for epoxy resins. atamankimya.comwikipedia.org BDMA functions by accelerating the reaction between isocyanate and hydroxyl groups, leading to faster curing and influencing the final polymer structure. ohans.com

Given its tertiary amine structure, this compound is a strong candidate for investigation in similar catalytic roles. The presence of an ethyl group instead of a methyl group, along with the dimethyl-substituted phenyl ring, could modulate its catalytic activity. These structural differences may alter the catalyst's steric hindrance and basicity, potentially offering a different reaction rate profile or leading to polymers with modified physical properties.

Beyond polymerization, substituted benzylamines are being explored in more complex catalytic systems. For instance, synergistic catalysis involving Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) has been used for the highly regioselective Csp³–H arylation of benzylamines. rsc.org In these systems, the benzylamine is not the catalyst itself but a substrate whose structure directs a highly selective transformation. Exploring the reactivity of this compound in such advanced synthetic methodologies could unlock new pathways to complex functionalized molecules.

| Application Area | Related Compound | Function | Potential for this compound |

|---|---|---|---|

| Polyurethane Foam Production | N,N-Dimethylbenzylamine (BDMA) | Catalyst to accelerate urethane (B1682113) formation. wikipedia.org | Potential to act as a catalyst with modulated activity due to different sterics/electronics. |

| Epoxy Resin Curing | N,N-Dimethylbenzylamine (BDMA) | Curing accelerator. atamankimya.com | Investigation as an alternative curing agent to fine-tune curing times and material properties. |

| Adhesion Promotion | N,N-Dimethylbenzylamine (BDMA) | Improves bond strength between polymers and substrates. ohans.com | Could be explored as an adhesion promoter in advanced composites and coatings. |

| Directed C-H Functionalization | N,N-Dimethylbenzylamine | Substrate that directs regioselective arylation. rsc.org | Use as a template to synthesize novel, complex molecules via selective C-H activation. |

Integration with Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly benefiting from the integration of continuous flow chemistry and automation. syrris.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. nih.gov

The synthesis of this compound and its derivatives is well-suited for flow chemistry platforms. For instance, a multi-step synthesis could be "telescoped" into a continuous sequence without the need for isolating intermediates, reducing waste and processing time. acs.org Flow reactors are particularly adept at handling potentially hazardous intermediates or reactions that require precise stoichiometric control. acs.org

Furthermore, automated flow systems are powerful tools for rapid reaction optimization and the generation of compound libraries. syrris.com By systematically varying reaction conditions, an optimal synthesis protocol for this compound could be quickly identified. Subsequently, this automated platform could be used to synthesize a library of related analogues for screening in materials science or pharmaceutical applications, accelerating the discovery of new lead compounds. thieme-connect.de The ability to integrate synthesis, work-up, and purification steps makes flow chemistry a transformative approach for exploring the potential of molecules like this compound. syrris.com

Advanced Materials Science Applications

The properties of advanced materials are often dictated by the precise chemical structures of their monomeric units and additives. N-substituted benzylamines are important in this domain, both as building blocks for high-performance polymers and as functional additives.

Research has shown that N,N-dimethylbenzylamine (BDMA) is a valuable additive in thermal insulation materials, including those used in specialized applications like nuclear energy facilities. bdmaee.net It enhances the high-temperature resistance and chemical stability of materials like polyurethane foam, contributing to their long-term reliability and safety. bdmaee.net Given its structural similarities, this compound could be investigated as a functional alternative to BDMA. The altered substitution pattern may influence its interaction with the polymer matrix, potentially leading to materials with enhanced thermal stability, different mechanical properties, or improved adhesion. ohans.com

In addition to being used as additives, benzylamines are also key precursors to polymers. For example, diamine derivatives of benzylamine are used to produce heat-resistant polyamides like Kevlar. nih.govnih.gov This highlights the potential of this compound, if functionalized appropriately, to serve as a monomer for creating novel polymers. The 3,4-dimethyl substitution pattern on the phenyl ring could impart unique solubility, thermal, and mechanical properties to the resulting polymer chains, opening avenues for new materials in aerospace, electronics, or specialty coatings.

Q & A

Q. What are the established synthetic routes for N-Ethyl-3,4-dimethylbenzylamine, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation or reductive amination. A common method involves reacting 3,4-dimethylbenzyl chloride with ethylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C . Yield optimization requires careful control of stoichiometry (e.g., excess ethylamine to minimize side products) and inert atmospheres to prevent oxidation. Chromatographic purification is often necessary due to byproducts like N,N-diethyl derivatives. Comparative studies suggest that microwave-assisted synthesis may reduce reaction time by 30% while maintaining yields >75% .

Q. How can spectroscopic techniques differentiate this compound from structural analogs?

- NMR : The ethyl group on the amine appears as a triplet (δ ~1.2 ppm for CH₃) and quartet (δ ~2.5 ppm for CH₂) in -NMR. Aromatic protons from the 3,4-dimethylbenzyl group show distinct splitting patterns (e.g., doublets for para-substituted methyl groups at δ ~2.3 ppm) .

- MS : The molecular ion peak (m/z ~163) and fragmentation patterns (e.g., loss of ethyl group, m/z 135) distinguish it from analogs like N-Ethyl-2,4-dimethylbenzylamine .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Gloves (nitrile), goggles, and lab coats are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: <1 ppm).

- Storage : Keep in amber glass under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How do substituent positions (3,4-dimethyl vs. 3,5-difluoro) alter the compound’s reactivity and biological interactions?

Comparative studies using analogs like N-Ethyl-3,5-difluorobenzylamine reveal:

| Substituent | Electronic Effects | Biological Activity |

|---|---|---|

| 3,4-dimethyl | Electron-donating (↑ basicity) | Enhanced enzyme binding via hydrophobic interactions |

| 3,5-difluoro | Electron-withdrawing (↓ pKa) | Stronger hydrogen bonding with receptors (e.g., GPCRs) |

| The 3,4-dimethyl group improves solubility in non-polar solvents, whereas fluorine substituents increase metabolic stability but reduce bioavailability . |

Q. How can contradictory data on the compound’s biological activity be resolved?

Discrepancies in reported IC₅₀ values (e.g., 10 μM vs. 50 μM for kinase inhibition) may arise from:

- Assay conditions : Variations in buffer pH (optimal 7.4) or ionic strength alter protonation states .

- Purity : HPLC-MS validation (>98% purity) is critical; impurities like oxidation byproducts (e.g., nitroso derivatives) can skew results .

- Cell lines : Use isogenic cell models to control for genetic variability.

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

The 3,4-dimethyl groups direct electrophiles to the para position. For example:

- Nitration : HNO₃/H₂SO₄ at 0°C yields 80% para-nitro product due to steric hindrance at ortho positions .

- Sulfonation : SO₃ in H₂SO₄ preferentially sulfonates the meta position (70% yield), driven by electronic effects .

Computational modeling (DFT) predicts activation energies for competing pathways, guiding solvent/catalyst selection .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking studies : AutoDock Vina or Schrödinger Suite simulate binding to targets like serotonin receptors. The ethyl group’s hydrophobic surface area (~45 Ų) complements receptor pockets .

- MD simulations : GROMACS trajectories (100 ns) assess stability of ligand-receptor complexes. Fluorine analogs show higher binding free energies (ΔG ~–9 kcal/mol vs. –7 kcal/mol for methyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.